
2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate typically involves the use of boronic acid derivatives and pyridinecarboxylates. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, leading to the formation of stable boronate esters or complexes. These interactions are crucial in its applications in catalysis, drug development, and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-bromo-2-pyridinecarboxylate: Similar in structure but contains a bromine atom instead of a boronic acid group.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Contains a pyrrolidine ring instead of a boronic acid group.
Picolinic acid (2-pyridinecarboxylic acid): Lacks the boronic acid group and has different reactivity and applications.
Uniqueness
2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate is unique due to the presence of the boronic acid group, which imparts distinct reactivity and allows for its use in a wide range of chemical reactions and applications. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block in organic synthesis .
Propiedades
Fórmula molecular |
C8H10BNO4 |
|---|---|
Peso molecular |
194.98 g/mol |
Nombre IUPAC |
(6-methoxycarbonyl-2-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-6(9(12)13)3-4-7(10-5)8(11)14-2/h3-4,12-13H,1-2H3 |
Clave InChI |
HBYNJTOVKQTBKA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=C(C=C1)C(=O)OC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
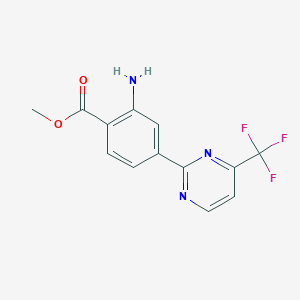
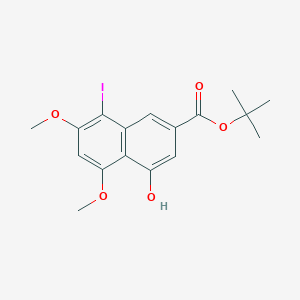
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
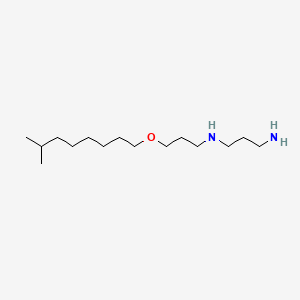


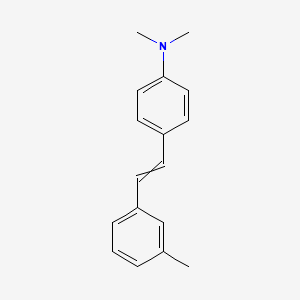
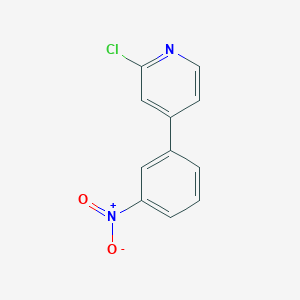
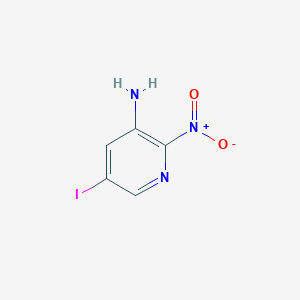
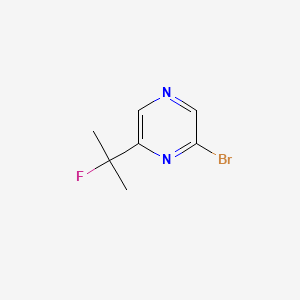
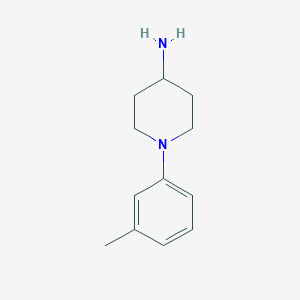
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)
